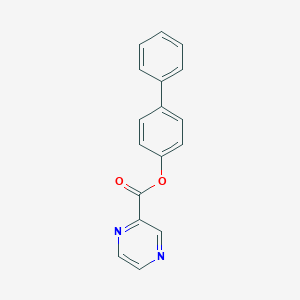
4-Biphenylyl pyrazinoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring and a biphenyl group, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester typically involves the esterification of pyrazinecarboxylic acid with (1,1’-biphenyl)-4-ol. This reaction can be catalyzed by acidic or basic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include pyrazinecarboxylic acid, (1,1’-biphenyl)-4-ol, and various oxidized or substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinecarboxylic acid esters: These compounds share the pyrazinecarboxylic acid moiety but differ in the ester group attached.
Biphenyl esters: These compounds contain the biphenyl group but differ in the acid moiety attached.
Uniqueness
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is unique due to the combination of the pyrazine and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
132172-95-3 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Key on ui other cas no. |
132172-95-3 |
Synonyme |
4-Biphenylyl pyrazinoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















